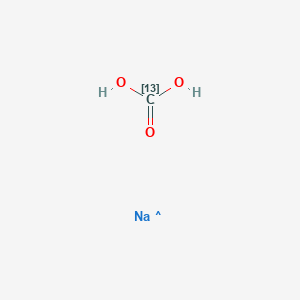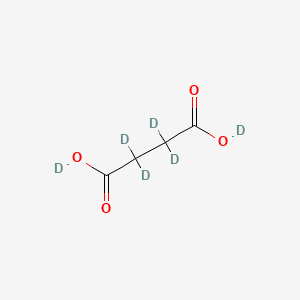
(4-Ethoxy-2,3-difluorophenyl)boronic acid
Descripción general
Descripción
“(4-Ethoxy-2,3-difluorophenyl)boronic acid” is a chemical compound with the CAS Number: 212386-71-5 . It has a molecular weight of 201.97 . It is usually in the form of a crystal or powder .
Molecular Structure Analysis
The IUPAC name for this compound is 4-ethoxy-2,3-difluorophenylboronic acid . The InChI code is 1S/C8H9BF2O3/c1-2-14-6-4-3-5(9(12)13)7(10)8(6)11/h3-4,12-13H,2H2,1H3 .Chemical Reactions Analysis
Boronic acids, including “(4-Ethoxy-2,3-difluorophenyl)boronic acid”, are commonly used in Suzuki-Miyaura cross-coupling reactions . These reactions are used to create carbon-carbon bonds between two aromatic compounds .Physical And Chemical Properties Analysis
“(4-Ethoxy-2,3-difluorophenyl)boronic acid” is a white to almost white powder or crystal . It is soluble in methanol .Aplicaciones Científicas De Investigación
Organic Synthesis
(4-Ethoxy-2,3-difluorophenyl)boronic acid: is a valuable reagent in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal for forming carbon-carbon bonds, allowing for the construction of complex organic molecules. The presence of the ethoxy and difluoro groups can introduce steric and electronic effects that are beneficial for synthesizing pharmaceuticals and agrochemicals.
Drug Discovery
In drug discovery, this compound serves as a building block for the development of new therapeutic agents. Its boronic acid moiety is a key functional group in the design of proteasome inhibitors, which are used in cancer therapy . The difluorophenyl ring can potentially increase the metabolic stability of the drug candidates.
Material Science
The compound’s unique structure makes it suitable for creating novel materials. For instance, it can be used to synthesize organic semiconductors, which are essential for organic light-emitting diodes (OLEDs) and solar cells. The electron-withdrawing difluoro groups can modulate the electronic properties of the resulting materials .
Catalysis
(4-Ethoxy-2,3-difluorophenyl)boronic acid: can act as a ligand for transition metal catalysts. These catalysts are crucial in various chemical transformations, including oxidation and reduction reactions. The ligand’s role is to stabilize the metal center and enhance its reactivity .
Biological Studies
This compound can be used to study biological systems. Boronic acids have the ability to form reversible covalent bonds with sugars and other diols, which is useful in the development of sensors for glucose monitoring, essential for diabetes management .
Environmental Chemistry
The boronic acid group can bind to various organic and inorganic species, making it useful for environmental cleanup applications. It can be incorporated into polymers or other materials designed to capture pollutants or heavy metals from water or soil .
Analytical Chemistry
In analytical chemistry, (4-Ethoxy-2,3-difluorophenyl)boronic acid can be used as a derivatization agent for the detection of polyols and carbohydrates. The boronic acid moiety forms complexes with these compounds, which can then be detected using chromatography or spectroscopy .
Fluorescence Studies
The compound’s structure allows for the potential development of fluorescent probes. When incorporated into a larger molecule, the difluorophenyl ring could contribute to the fluorescence properties, which can be exploited in imaging and diagnostic applications .
Safety and Hazards
This compound has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, which means it is harmful if swallowed . The precautionary statements include P280 (wear protective gloves/eye protection/face protection), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P338 (Remove contact lenses, if present and easy to do), and P351 (Continue rinsing) .
Mecanismo De Acción
Target of Action
The primary target of (4-Ethoxy-2,3-difluorophenyl)boronic acid is the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound transfers an organoboron species to the palladium catalyst . This results in the formation of a new palladium-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, facilitated by (4-Ethoxy-2,3-difluorophenyl)boronic acid, is a key step in the synthesis of various organic compounds . This reaction affects the carbon-carbon bond formation pathway, leading to the production of chemically differentiated fragments .
Pharmacokinetics
It’s also soluble in organic solvents such as ethanol , which could potentially influence its bioavailability.
Result of Action
The action of (4-Ethoxy-2,3-difluorophenyl)boronic acid in the Suzuki-Miyaura cross-coupling reaction leads to the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, including fluorinated biaryl derivatives .
Action Environment
The efficacy and stability of (4-Ethoxy-2,3-difluorophenyl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction is known to be tolerant of a wide range of functional groups and can proceed under mild conditions . Additionally, the compound is stable and environmentally benign , suggesting it may be less sensitive to environmental changes compared to other reagents.
Propiedades
IUPAC Name |
(4-ethoxy-2,3-difluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF2O3/c1-2-14-6-4-3-5(9(12)13)7(10)8(6)11/h3-4,12-13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKSFBWOZSQGGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OCC)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80568810 | |
| Record name | (4-Ethoxy-2,3-difluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80568810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluoro-4-ethoxyphenylboronic acid | |
CAS RN |
212386-71-5 | |
| Record name | B-(4-Ethoxy-2,3-difluorophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=212386-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Ethoxy-2,3-difluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80568810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Ethoxy-2,3-difluorphenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.457 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[4-({5-[4-(Aminomethyl)phenoxy]pentyl}oxy)phenyl]methanamine](/img/structure/B1316282.png)




![1-[2-(3-Piperidinyl)ethyl]piperidine](/img/structure/B1316296.png)
![Bis[(pentamethylcyclopentadienyl)dichloro-rhodium]](/img/structure/B1316301.png)




